molecular formula C9H8ClIO2 B3101748 Methyl 4-chloro-5-iodo-2-methylbenzoate CAS No. 1399182-04-7

Methyl 4-chloro-5-iodo-2-methylbenzoate

Cat. No.: B3101748
CAS No.: 1399182-04-7
M. Wt: 310.51 g/mol
InChI Key: ACDLTDLWSKUIJT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8ClIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, iodine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 4-chloro-5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-iodo-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct iodination of methyl 4-chloro-2-methylbenzoate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring. Common reagents for these reactions include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. Conversely, reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives such as 4-bromo-5-iodo-2-methylbenzoate.

    Nucleophilic Substitution: Products like methyl 4-amino-5-iodo-2-methylbenzoate.

    Oxidation: 4-chloro-5-iodo-2-methylbenzoic acid.

    Reduction: Methyl 4-chloro-5-iodo-2-methylbenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-iodo-2-methylbenzoate depends on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 4-chloro-5-iodo-2-methylbenzoate can be compared with other similar compounds to highlight its uniqueness:

    Methyl 4-chloro-2-methylbenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.

    Methyl 4-iodo-2-methylbenzoate:

    Methyl 4-chloro-5-bromo-2-methylbenzoate: Substitution of iodine with bromine alters its reactivity and biological activity.

These comparisons demonstrate the importance of specific substituents in determining the properties and applications of the compound.

Properties

IUPAC Name

methyl 4-chloro-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLTDLWSKUIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213047
Record name Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399182-04-7
Record name Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1399182-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-iodo-2-methylbenzoic acid (compound 177.1, 20.0 g, 67.5 mmol, 1.00 equiv) in methanol (100 mL) was added sulfuric acid (5 mL) dropwise. The resulting mixture was stirred overnight at 75° C. After cooling to ambient temperature, the methanol was removed under reduced pressure. The pH value of the remaining aqueous layer was carefully adjusted to 7 with sodium bicarbonate (aq., 1 M. Note: significant gas evolution). The aqueous phase was extracted with 2×200 mL of ethyl acetate and the combined organic layers were washed with 2×100 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as eluent to furnish 20.0 g (95%) of methyl 4-chloro-5-iodo-2-methylbenzoate as a light yellow liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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